6-Bromobenzo[b]thiophen-7-ol
Description
Properties
Molecular Formula |
C8H5BrOS |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,10H |
InChI Key |
CLPITSSRNFUREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)O)Br |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[b]thiophen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzothiophene.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 6-Bromo-benzothiophen-7-one.
Reduction: Formation of benzothiophen-7-ol.
Substitution: Formation of 6-Amino-benzothiophen-7-ol or 6-Nitro-benzothiophen-7-ol.
Scientific Research Applications
6-Bromobenzo[b]thiophen-7-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophen-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
- 4-Methoxy-6-methylbenzo[b]thiophen-7-ol: This compound replaces the bromine with a methyl group and adds a methoxy (–OCH₃) substituent. The methoxy group increases electron density on the aromatic ring, stabilizing phenoxyl radicals via chalcogen bonding, as demonstrated in antioxidant studies .
7-Bromo-2-bromomethyl-benzo[b]thiophene (CAS 130492) :
With bromine at the 7th position and a bromomethyl (–CH₂Br) group at the 2nd position, this derivative (C₉H₆Br₂S, MW 306.03 g/mol) exhibits higher molecular weight and reactivity due to two bromine atoms. The bromomethyl group enables nucleophilic substitution reactions, unlike the hydroxyl group in 6-bromobenzo[b]thiophen-7-ol, which favors hydrogen bonding or acidity-driven interactions .6-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde () :
The carbaldehyde (–CHO) group at the 2nd position introduces polarity and aldehyde-specific reactivity (e.g., condensation reactions). Compared to the hydroxyl group in this compound, this compound is less acidic but more electrophilic at the aldehyde carbon .
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic routes for 6-Bromobenzo[b]thiophen-7-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves bromination of benzo[b]thiophen-7-ol precursors. Key steps include:
- Bromination: Electrophilic aromatic substitution using brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions).
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while ethanol may stabilize intermediates .
- Temperature Control: Reactions are often conducted at reflux (e.g., 80–100°C) to balance reactivity and side-product formation .
Critical Parameters Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Temperature | 80–100°C (reflux) | Minimizes side reactions |
| Brominating Agent | NBS (vs. Br₂) | Improved regioselectivity |
Q. How is this compound characterized, and which spectroscopic techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies aromatic proton environments (e.g., downfield shifts for phenolic -OH and bromine-adjacent protons).
- ¹³C NMR: Confirms bromine-induced deshielding of carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.09 for similar brominated analogs) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., O-H stretch ~3325 cm⁻¹, C-Br ~600 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of toxic fumes (e.g., HBr gas released upon decomposition) .
- Storage: Seal containers in dry, cool environments (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How does bromine substitution influence the reactivity of benzo[b]thiophen-7-ol in radical-mediated reactions?
Methodological Answer:
- Radical Stabilization: Bromine’s electron-withdrawing effect stabilizes adjacent radicals (e.g., phenoxyl radicals generated via hydrogen abstraction by peroxyl radicals) .
- Chalcogen Bonding: Bromine may participate in non-covalent interactions, altering antioxidant properties in biological systems .
- Experimental Validation: Use electron paramagnetic resonance (EPR) to detect radical intermediates under controlled oxidation conditions .
Q. How can contradictions in reported biological activities of brominated thiophenes be resolved?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition).
- Control Experiments: Test for impurities (e.g., residual brominating agents) via HPLC (>98% purity threshold) .
- Mechanistic Studies: Use isotopic labeling (e.g., ⁸¹Br NMR) to track bromine’s role in bioactivity .
Q. What strategies optimize regioselectivity in further functionalization of this compound?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., -OH) to guide cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
- Computational Modeling: Density functional theory (DFT) predicts reactive sites (e.g., C-3 vs. C-5 positions) based on electron density maps .
- Experimental Screening: Test substituent effects via parallel synthesis (e.g., varying aryl boronic acids in coupling reactions) .
Advanced Reaction Design Table:
| Reaction Type | Key Conditions | Regioselectivity Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | C-3 substitution favored |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at C-5 due to bromine’s meta-directing effect |
Data Analysis & Reproducibility
Q. How should researchers address variability in synthetic yields across different labs?
Methodological Answer:
- Standardized Protocols: Document exact solvent grades, humidity levels, and equipment calibration.
- Kinetic Monitoring: Use in-situ techniques (e.g., TLC or inline IR) to track reaction progress and adjust parameters dynamically .
- Collaborative Validation: Reproduce results in independent labs using shared batch materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
